An In-depth Technical Guide to 2-(Difluoromethyl)-1,3,4-trifluorobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Difluoromethyl)-1,3,4-trifluorobenzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Difluoromethyl)-1,3,4-trifluorobenzene, a fluorinated aromatic compound of increasing interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of fluorine atoms and the difluoromethyl (CF2H) group into organic molecules can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document synthesizes available data and provides expert insights into the compound's physicochemical properties, plausible synthetic routes, spectroscopic signature, and potential applications, with a particular focus on its role as a versatile building block in drug discovery. Detailed experimental protocols and safety guidelines are also presented to equip researchers with the practical knowledge required to handle and utilize this compound effectively.
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties.[1][2] Fluorine's high electronegativity and small size can profoundly alter a molecule's pKa, conformation, and metabolic stability.[4][5] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention.[6] It serves as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, acting as a lipophilic hydrogen bond donor.[3][6][7] This characteristic allows it to form crucial interactions with biological targets while enhancing membrane permeability, a critical factor for drug bioavailability.[1][8]
2-(Difluoromethyl)-1,3,4-trifluorobenzene combines the benefits of the CF2H group with a highly fluorinated aromatic ring. The trifluorobenzene scaffold itself is known to enhance binding affinity and metabolic stability in drug candidates.[4][8] This specific substitution pattern makes the compound an attractive starting point for the synthesis of novel therapeutic agents and advanced materials. This guide aims to consolidate the known information and provide a predictive framework for researchers working with this high-value chemical entity.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from available supplier data and by analogy to structurally similar compounds like (difluoromethyl)benzene and 1,2,4-trifluorobenzene.[9][10]
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties.
| Property | Value / Predicted Value | Source / Basis |
| CAS Number | 1214326-80-3 | BLDpharm[11] |
| Molecular Formula | C₇H₃F₅ | Derived |
| Molecular Weight | 182.09 g/mol | PubChem[10] (for isomer) |
| Physical Form | Likely a colorless liquid or low-melting solid | Analogy to similar compounds[9] |
| Boiling Point | Predicted: ~130-150 °C | Extrapolated from similar structures |
| Density | Predicted: ~1.4 - 1.5 g/cm³ | Extrapolated from similar structures |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone) | General property of fluorinated aromatics[9] |
Predicted Spectroscopic Signature
The structural elucidation of 2-(Difluoromethyl)-1,3,4-trifluorobenzene relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale |
| ¹H NMR | 6.8 - 7.5 | Triplet (t), JHF ≈ 54-58 Hz | The single proton on the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms. The exact chemical shift is influenced by the electron-withdrawing aromatic ring. |
| ¹⁹F NMR | -60 to -70 (CF₃ ref) | Doublet of Triplets (dt) or complex multiplet for CF₂H | The two fluorine atoms of the CF₂H group will appear as a doublet due to coupling with the proton (JHF ≈ 54-58 Hz) and will show further smaller couplings to the aromatic fluorines. |
| -120 to -160 (CFCl₃ ref) | Complex multiplets for Ar-F | Aromatic fluorines exhibit a wide chemical shift range and complex splitting patterns due to F-F and F-H couplings.[12][13][14] | |
| ¹³C NMR | 110 - 160 | Complex multiplets | Aromatic carbons will show complex splitting due to C-F couplings. The CF₂H carbon will appear as a triplet with a large ¹JCF coupling constant. |
Synthesis and Reactivity
Direct synthesis routes for 2-(Difluoromethyl)-1,3,4-trifluorobenzene are not extensively documented in peer-reviewed literature, suggesting its status as a specialty chemical. However, its synthesis can be logically approached through established methods for C-H difluoromethylation or by constructing the molecule from pre-functionalized precursors.
Plausible Synthetic Workflow: Radical Difluoromethylation
A highly plausible and modern approach involves the direct C-H difluoromethylation of 1,2,4-trifluorobenzene. This strategy, often employing radical-based methods, is a cornerstone of late-stage functionalization.[15]
The diagram below outlines a conceptual workflow for this transformation.
Caption: Conceptual workflow for the synthesis via radical C-H difluoromethylation.
Causality Behind Experimental Choices:
-
Radical Source: Reagents like zinc difluoromethanesulfinate (DFMS) or TMSCF₂H are chosen because they can generate the required difluoromethyl radical (•CF₂H) under relatively mild conditions, often initiated by photoredox catalysis or chemical initiators.[6][7]
-
Substrate Choice: 1,2,4-Trifluorobenzene is the logical starting material. The electronic nature of the fluorine substituents will direct the incoming radical, although regioselectivity can be a challenge in such reactions, potentially leading to a mixture of isomers requiring purification.
-
Initiation: Visible-light photocatalysis has emerged as a powerful and green method for initiating such reactions, offering high functional group tolerance.[6]
Reactivity Profile
-
Difluoromethyl Group: The C-H bond in the CF₂H group is acidic relative to a methyl group and can be deprotonated with a strong base. This position is also a site for potential oxidation.
-
Aromatic Ring: The trifluorinated benzene ring is highly electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SₙAr), where one of the fluorine atoms could be displaced by a strong nucleophile. The positions ortho and para to the existing fluorine atoms are the most activated for such reactions.
Applications in Drug Development and Research
The true value of 2-(Difluoromethyl)-1,3,4-trifluorobenzene lies in its potential as a molecular scaffold.
-
Bioisosteric Replacement: The CF₂H group can be used to replace metabolically labile hydroxyl or thiol groups in a lead compound, potentially improving its pharmacokinetic profile.[3][6][7]
-
Modulation of Lipophilicity and Potency: The strategic introduction of fluorine consistently modulates lipophilicity, which can enhance a drug's ability to cross cell membranes.[1][4] This often leads to improved potency and better biodistribution.[1]
-
Scaffold for Further Elaboration: The compound can be used as a starting material. For instance, SₙAr reactions on the ring could introduce other functional groups, or the CF₂H proton could be removed to generate a difluoromethyl anion for further reactions, although this is a challenging transformation.[16]
The trifluorophenyl moiety itself is found in approved drugs like Atogepant, where it was shown to increase binding affinity.[4][8]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a general, representative procedure for displacing one of the fluorine atoms on the aromatic ring with an oxygen-based nucleophile. Note: This is a theoretical protocol based on established chemical principles and should be adapted and optimized.
Objective: Synthesize 2-(Difluoromethyl)-4-phenoxy-1,3-difluorobenzene.
Caption: Step-by-step workflow for a representative SₙAr reaction.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(Difluoromethyl)-1,3,4-trifluorobenzene (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous DMF. Add phenol (1.1 eq).
-
Basification: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 100 °C.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography to yield the final product.
Safety and Handling
Fluorinated organic compounds require careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[17][18]
-
General Hazards: The compound is expected to be flammable and may cause skin, eye, and respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[18]
-
Handling: Keep away from heat, sparks, and open flames.[19] Take precautionary measures against static discharge. Ground and bond containers when transferring material.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[18]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]
-
Conclusion
2-(Difluoromethyl)-1,3,4-trifluorobenzene represents a potent and versatile building block for modern chemical research. Its unique combination of a lipophilic, hydrogen-bond-donating CF₂H group and an electron-deficient trifluorophenyl ring provides a rich platform for the design of novel pharmaceuticals and advanced materials. While comprehensive data on this specific isomer remains limited, this guide provides a robust framework based on established principles of fluorine chemistry, enabling researchers to confidently and safely explore its synthetic potential.
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